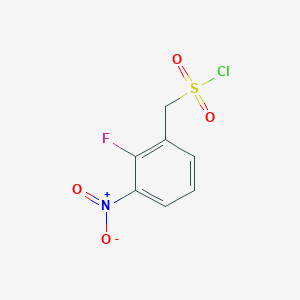

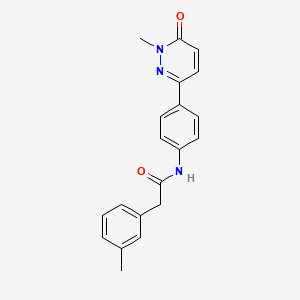

![molecular formula C7H11N3 B2476974 6-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 2309444-22-0](/img/structure/B2476974.png)

6-(Azidomethyl)bicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Azidomethyl)bicyclo[3.1.0]hexane” is a bicyclic compound. It is a crucial component in several antiviral medications .

Synthesis Analysis

The synthesis of “6-(Azidomethyl)bicyclo[3.1.0]hexane” involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis is achieved in seven distinct steps, resulting in a total yield of 28% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(Azidomethyl)bicyclo[3.1.0]hexane” include intramolecular cyclopropanation of alpha-diazoacetates . The reaction starts by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate .Applications De Recherche Scientifique

Conformational Studies

6-(Azidomethyl)bicyclo[3.1.0]hexane and its derivatives, like bicyclo[3.1.0]hexane, are recognized for their diverse biological activities and utility as core structures in small molecules. These compounds serve as analogues for nucleoside building blocks and play a role in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. They exhibit distinct conformations, such as envelope and chair-type, which are crucial in biochemical processes (Jimeno et al., 2011).

Synthesis Applications

The synthesis of derivatives of bicyclo[3.1.0]hexane, including those similar to 6-(Azidomethyl)bicyclo[3.1.0]hexane, is a significant area of research. Techniques like gold-catalyzed oxidative cyclopropanation are employed to create these derivatives, which are essential in developing various bioactive molecules and intermediates (Wang et al., 2013).

Structural Analysis

The study of molecular structures and conformations of compounds like 6-(Azidomethyl)bicyclo[3.1.0]hexane is vital for understanding their biological activity. Investigations into the conformational dynamics and stability of these compounds provide insights into their potential applications in drug design and other areas of chemistry (Vilsmaier et al., 1999).

Chemical Reactivity

The reactivity of bicyclo[3.1.0]hexane derivatives under various conditions is another area of focus. Studies on how these compounds react under acidic or basic conditions, and their susceptibility to processes like methanolysis, provide valuable information for their application in synthetic chemistry (Lim et al., 2002).

Novel Synthesis Methods

Innovative methods for synthesizing bicyclo[3.1.0]hexane derivatives, akin to 6-(Azidomethyl)bicyclo[3.1.0]hexane, are continually being developed. These methods aim to improve yield, efficiency, and selectivity, thereby enhancing the utility of these compounds in various scientific applications (Hodgson et al., 2007).

Orientations Futures

“6-(Azidomethyl)bicyclo[3.1.0]hexane” is a crucial component in several antiviral medications . Therefore, its efficient synthesis could have significant implications for the production of these medications. Future research could focus on improving the synthesis process and exploring its potential applications in other areas.

Propriétés

IUPAC Name |

6-(azidomethyl)bicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-9-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYWWSWJLNWMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azidomethyl)bicyclo[3.1.0]hexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

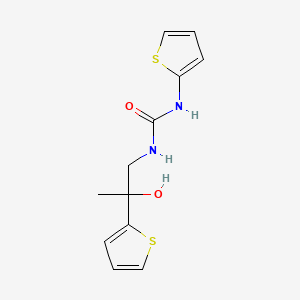

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)

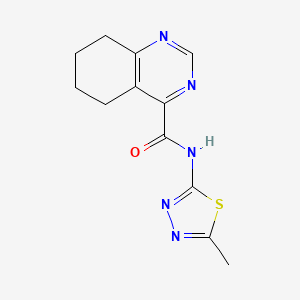

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)

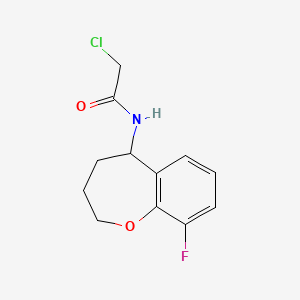

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)